molecular formula C7H9ClN2O4S B1384106 4-Amino-2-sulfamoylbenzoic acid hydrochloride CAS No. 2059948-91-1

4-Amino-2-sulfamoylbenzoic acid hydrochloride

Cat. No.: B1384106
CAS No.: 2059948-91-1
M. Wt: 252.68 g/mol
InChI Key: YORSENFSTQQVCD-UHFFFAOYSA-N
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Description

4-Amino-2-sulfamoylbenzoic acid hydrochloride is a chemical compound with the molecular formula C₇H₉ClN₂O₄S and a molecular weight of 252.68 g/mol . This compound is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of sulfuric acid and chlorosulfonic acid as reagents .

Industrial Production Methods

Industrial production methods for 4-Amino-2-sulfamoylbenzoic acid hydrochloride may involve large-scale sulfonation processes under controlled temperature and pressure conditions to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-sulfamoylbenzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-2-sulfamoylbenzoic acid hydrochloride is utilized in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-2-sulfamoylbenzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. This compound may also interact with cellular pathways involved in inflammation and other biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-sulfamoylbenzoic acid hydrochloride is unique due to the presence of both an amino group and a sulfonamide group on the benzoic acid structure. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various scientific fields .

Properties

IUPAC Name

4-amino-2-sulfamoylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4S.ClH/c8-4-1-2-5(7(10)11)6(3-4)14(9,12)13;/h1-3H,8H2,(H,10,11)(H2,9,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORSENFSTQQVCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059948-91-1
Record name 4-amino-2-sulfamoylbenzoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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